molecular formula C7H8OS B156131 4-(Methylthio)phenol CAS No. 1073-72-9

4-(Methylthio)phenol

Cat. No. B156131
CAS RN: 1073-72-9
M. Wt: 140.2 g/mol
InChI Key: QASBCTGZKABPKX-UHFFFAOYSA-N
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Description

4-(Methylthio)phenol is an important organic intermediate . It is an aryl sulfide and a member of phenols . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

4-Methylthiophenol can be synthesized using phenol and dimethyl disulfide as the starting materials in the presence of a strong acid such as H2SO4 at normal temperature . The optimum reaction conditions, under which the yield of 4-methylthiophenol is about 79.3%-83.5%, are as follows: molar ratio: Me2S2:PhOH:H2SO4 = l:3.15:1.75, reaction temperature: 40°C, reaction time: 5 h .


Molecular Structure Analysis

The molecular formula of 4-(Methylthio)phenol is C7H8OS . The molecular weight is 140.20 g/mol . The IUPAC name is 4-methylsulfanylphenol .


Chemical Reactions Analysis

4-Methylthiophenol mediates the removal of benzyloxycarbonyl and O-benzyl protecting groups by accepting the benzyl groups during the acidolytic cleavage with trifluoroacetic acid . The presence of a hydroxyl group in the para position enhances the rate of hydrodesulfurization (HDS) of 4-Methylthiophenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylthio)phenol include its molecular formula C7H8OS, and a molecular weight of 140.20 g/mol .

Scientific Research Applications

Agrochemical Applications

4-(Methylthio)phenol is an important organic intermediate used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and fertilizers.

Pharmaceutical Applications

In the pharmaceutical field, 4-(Methylthio)phenol serves as a key intermediate in the synthesis of various drugs . Its unique chemical structure can enhance the efficacy of certain medications, making it a valuable component in drug development.

Dyestuff Applications

4-(Methylthio)phenol is also used in the dyestuff industry . It can contribute to the production of vibrant and long-lasting dyes, which are used in textiles, plastics, and other materials.

Antioxidant Applications

As a type of m-Aryloxy phenol, 4-(Methylthio)phenol may have potential applications as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ultraviolet Absorber Applications

m-Aryloxy phenols, including 4-(Methylthio)phenol, can be used as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation, making them useful in products such as sunscreens and plastics.

Flame Retardant Applications

4-(Methylthio)phenol can be used as a flame retardant . It can improve the thermal stability and flame resistance of materials, making it valuable in the production of plastics, adhesives, and coatings.

Safety and Hazards

When handling 4-(Methylthio)phenol, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area . Avoid release to the environment .

properties

IUPAC Name

4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBCTGZKABPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051547
Record name 4-(Methylthio)phenol
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1073-72-9
Record name 4-(Methylthio)phenol
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Record name 4-(Methylthio)phenol
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Record name 4-(Methylthio)phenol
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Record name Phenol, 4-(methylthio)-
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Record name 4-(Methylthio)phenol
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Record name 4-(methylthio)phenol
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Record name P-HYDROXYTHIOANISOLE
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Synthesis routes and methods

Procedure details

Methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g) in a water bath, and stirred at room temperature for 5 hours. The salt was removed through filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added to it, and extracted with aqueous 2 N sodium hydroxide solution. The resulting aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After this was dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol as a pale yellow solid.
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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